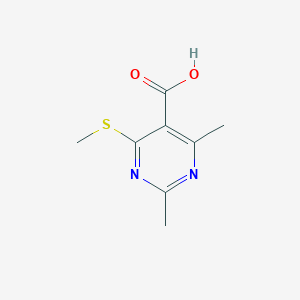

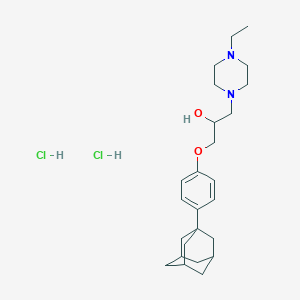

![molecular formula C18H13ClN2S2 B2376166 4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine CAS No. 478029-85-5](/img/structure/B2376166.png)

4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidine is a unique chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties that make it valuable for studying various phenomena, including molecular interactions and biological processes.

Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidine is C18H13ClN2S2 . The molar mass of the compound is 356.89 .Scientific Research Applications

Synthesis and Chemical Properties

- The compound is used in the synthesis of various heterocyclic compounds. For example, methylation and benzylation of similar compounds have been studied to produce derivatives with potential pharmacological properties (Yamaguchi & Ishikawa, 1982).

- Its derivatives have been explored for their solid-state fluorescence properties and have been analyzed computationally to understand their absorption and emission properties, indicating potential applications in material sciences (Yokota et al., 2012).

Biological and Pharmacological Potential

- Novel benzothieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidines, structurally related to the compound, have been synthesized and evaluated for fungicidal activities. Some derivatives exhibited significant inhibition rates against various fungi, highlighting the potential for agricultural applications (Xu et al., 2018).

- Derivatives have shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain cancers in rats, suggesting potential in cancer therapy (Grivsky et al., 1980).

- Some compounds, with structural similarity, have been synthesized as potential inhibitors of thymidylate synthase and evaluated for their antitumor and antibacterial properties, indicating a broad spectrum of pharmacological applications (Gangjee et al., 1996).

Molecular Structure and Analysis

- The molecular conformation and structural aspects of related compounds have been studied, with insights into intramolecular interactions and stability, which are crucial for understanding the compound's behavior in different environments (Kant et al., 2012).

Properties

IUPAC Name |

4-chloro-2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2S2/c1-11-6-8-12(9-7-11)10-22-18-20-15-13-4-2-3-5-14(13)23-16(15)17(19)21-18/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCRJOSUMMYACQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)

![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376094.png)

![N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2376095.png)

![3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2376098.png)

![3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376099.png)

![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)

![tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate](/img/structure/B2376102.png)

![morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2376103.png)